

Biochemical Properties of DNA2 Inhibitor C5: A Technical Guide

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Compound of Interest

Compound Name: DNA2 inhibitor C5

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This document provides a comprehensive overview of the biochemical properties and mechanism of action of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small molecule inhibitor of the DNA2 (DNA replication helicase/nuclease 2) enzyme. DNA2 is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy. Its upregulation in cancer cells helps them counteract DNA damage and replication stress, contributing to survival and chemoresistance. C5 has been identified as a potent inhibitor that sensitizes cancer cells to chemotherapeutic agents by disrupting these crucial DNA metabolic processes.

Mechanism of Action

C5 functions as a competitive inhibitor of DNA2.^{[1][2][3][4][5]} Biochemical and mutagenesis analyses have revealed that C5 binds to a pocket within the helicase domain of DNA2, near a DNA-binding motif.^{[6][7][8][9]} This binding site is crucial for both the nuclease and helicase functions, suggesting that C5's primary action is to interfere with the enzyme's ability to engage with its DNA substrate.^{[6][7][9]} This steric hindrance consequently inhibits all major enzymatic activities of DNA2:

- **Nuclease Activity:** C5 directly inhibits the endonuclease and exonuclease functions of DNA2.
- **Helicase Activity:** The unwinding of DNA duplexes is effectively suppressed.^[8]

- **DNA-dependent ATPase Activity:** As ATP hydrolysis is coupled to DNA binding and translocation, C5's interference with DNA binding also inhibits ATPase activity.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **DNA Binding:** Electrophoretic mobility shift assays (EMSA) confirm that C5 reduces the formation of the DNA2-DNA substrate complex.[\[6\]](#)

The competitive nature of this inhibition means C5 directly competes with the DNA substrate for binding to the enzyme.[\[6\]](#)

Quantitative Biochemical Data

The inhibitory potency of C5 against DNA2 has been quantified through various biochemical assays. The key parameters are summarized below.

Parameter	Value	Description	Reference
Nuclease Activity IC50	~20 μ M	The concentration of C5 required to inhibit 50% of DNA2 nuclease activity.	[1] [2] [3] [4] [5]
DNA Binding IC50	~30 μ M	The concentration of C5 required to reduce the formation of the DNA2-DNA substrate complex by 50%.	[6] [8]
Glide XP Docking Score	-8.3 kcal/mol	A theoretical score from virtual screening indicating a high binding affinity to the modeled DNA2 helicase domain.	[6]

Cellular Effects and Affected Signaling Pathways

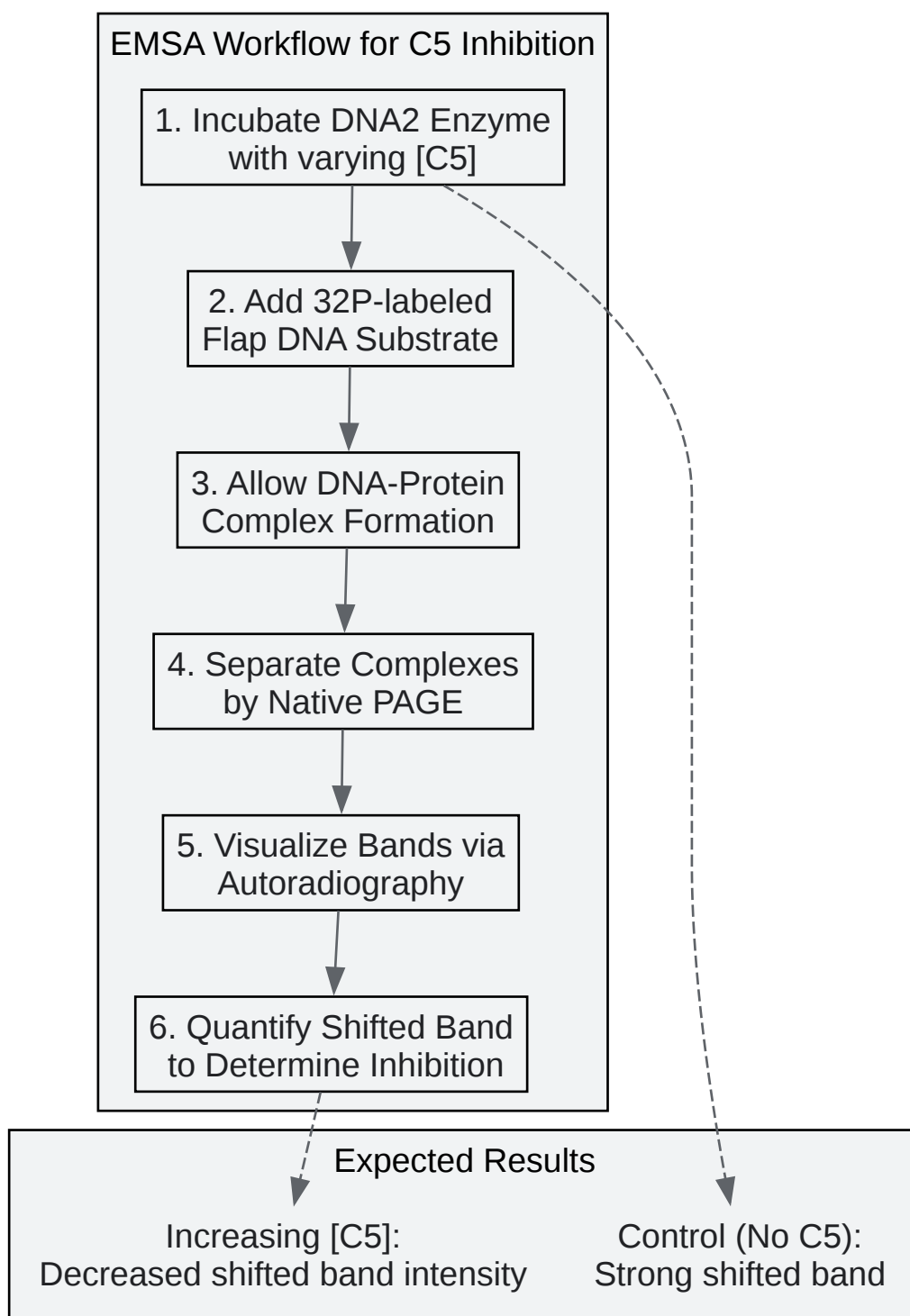
In a cellular context, the inhibition of DNA2 by C5 disrupts critical DNA repair and replication fork maintenance pathways. This disruption is the basis for its efficacy in sensitizing cancer

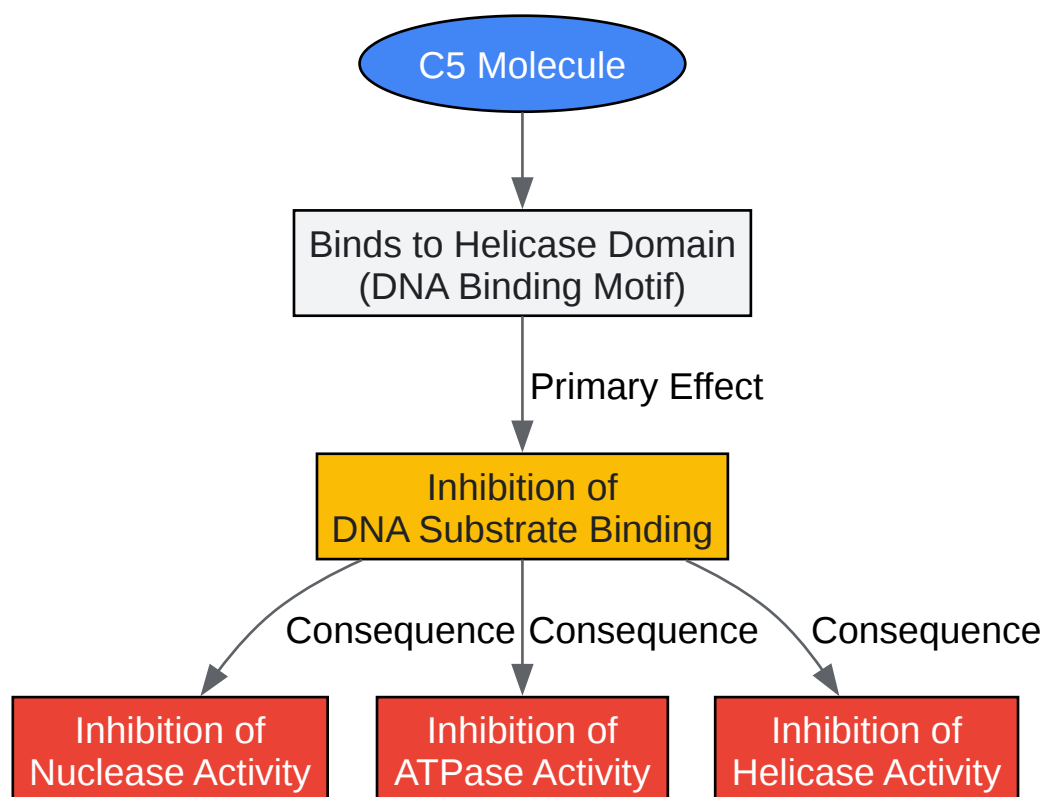
cells to DNA-damaging agents like camptothecin (CPT) and PARP inhibitors.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Key Cellular Functions Inhibited by C5:

- **DNA End Resection:** C5 inhibits the resection of DNA double-strand breaks (DSBs), a crucial step for repair via homologous recombination (HR).[\[6\]](#)[\[8\]](#)
- **Replication Fork Restart:** It prevents the restart of stalled DNA replication forks, leading to fork collapse and cell death.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Protection of Nascent DNA:** C5 suppresses the excessive degradation (over-resection) of newly synthesized DNA strands in cells with defective fork protection mechanisms (e.g., those with BRCA2 mutations).[\[6\]](#)[\[7\]](#)[\[9\]](#)
- **Homologous Recombination (HR) & Single-Strand Annealing (SSA):** By inhibiting end resection, C5 reduces the frequency of both HR and SSA repair pathways.[\[6\]](#)[\[8\]](#)
- **Cell Cycle Progression:** Treatment with C5 leads to cell cycle arrest in the late S/G2 phase and reduces entry into mitosis.[\[8\]](#)

These cellular effects demonstrate that C5 effectively phenocopies the genetic knockout of DNA2.[\[8\]](#)





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